molecular formula C10H6Cl2N2O2 B1437590 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1152866-69-7

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1437590
M. Wt: 257.07 g/mol
InChI Key: KTVDXAMDPPHMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” is likely to be a derivative of dichlorophenylacetic acid . Dichlorophenylacetic acid is a compound that has been used in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” were not found, similar compounds have been synthesized through various methods .


Molecular Structure Analysis

The molecular structure of “1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid” would likely be similar to that of dichlorophenylacetic acid .

Scientific Research Applications

Synthesis Techniques

  • Ultrasound Irradiation Synthesis : A study by Machado et al. (2011) describes the efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and achieving yields of 71-92% (Machado et al., 2011).

Chemical Synthesis and Derivatives

  • Creation of Pyrazole Derivatives : Beck et al. (1988) focused on synthesizing 1-aryl-1H-pyrazolecarbonitriles and related derivatives, noting their application as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
  • Functionalization Reactions : Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, highlighting the versatility of these compounds in various chemical reactions (Yıldırım et al., 2005).

Advanced Chemical Characterization

  • Crystallographic Analysis : Kumarasinghe et al. (2009) synthesized and analyzed 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid using single-crystal X-ray analysis, demonstrating the importance of accurate structural determination in complex organic compounds (Kumarasinghe et al., 2009).

Synthesis Improvement

  • Improved Synthesis Method : Dong (2011) improved the yield of 1H-pyrazole-4-carboxylic acid, indicating advancements in synthesis efficiency and yield optimization (Dong, 2011).

Molecular Modifications and Biological Activity

  • Antibacterial Activities : Bildirici et al. (2007) synthesized derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and evaluated their antibacterial activities, demonstrating the potential biological applications of these compounds (Bildirici et al., 2007).

Theoretical and Experimental Studies

  • Combined Theoretical and Experimental Approach : Yıldırım and Kandemirli (2006) combined theoretical and experimental methods to study the functionalization reactions of 1H-pyrazole-3-carboxylic acid derivatives, highlighting the importance of integrating different approaches for comprehensive understanding (Yıldırım & Kandemirli, 2006).

Optical and Morphological Properties

  • Thin Film Synthesis and Characterization : Cetin et al. (2018) synthesized a novel oligo-pyrazole-based thin film, analyzing its optical and morphological properties, which could have implications in optoelectronic applications (Cetin et al., 2018).

properties

IUPAC Name

1-(2,4-dichlorophenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2O2/c11-7-1-2-9(8(12)3-7)14-5-6(4-13-14)10(15)16/h1-5H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTVDXAMDPPHMCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Citations

For This Compound
2
Citations
SH Lee, HJ Seo, SH Lee, ME Jung… - Journal of medicinal …, 2008 - ACS Publications
Since the CB1 cannabinoid receptor antagonist 1 (SR141716, rimonabant) was previously reported to modulate food intake, CB1 antagonism has been considered as a new …
Number of citations: 80 pubs.acs.org
G Menozzi, P Fossa, E Cichero, A Spallarossa… - European journal of …, 2008 - Elsevier
Among cannabinoid type-1 (CB 1 ) receptor antagonists, those developed around the 1,5-diarylpyrazole scaffold of rimonabant (Acomplia™) are the most extensively investigated. In …
Number of citations: 38 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.